

Physicochemical Profiling: 4-Chloro-N-cyclopentylaniline[1]

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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

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Executive Summary

This guide provides a technical analysis of the physicochemical properties of **4-chloro-N-cyclopentylaniline**, focusing on its acid dissociation constant (pKa) and partition coefficient (logP).[1] These two parameters are the gatekeepers of drug-like behavior, dictating solubility, membrane permeability, and protein binding.[1]

Key Findings (Predicted/Derived):

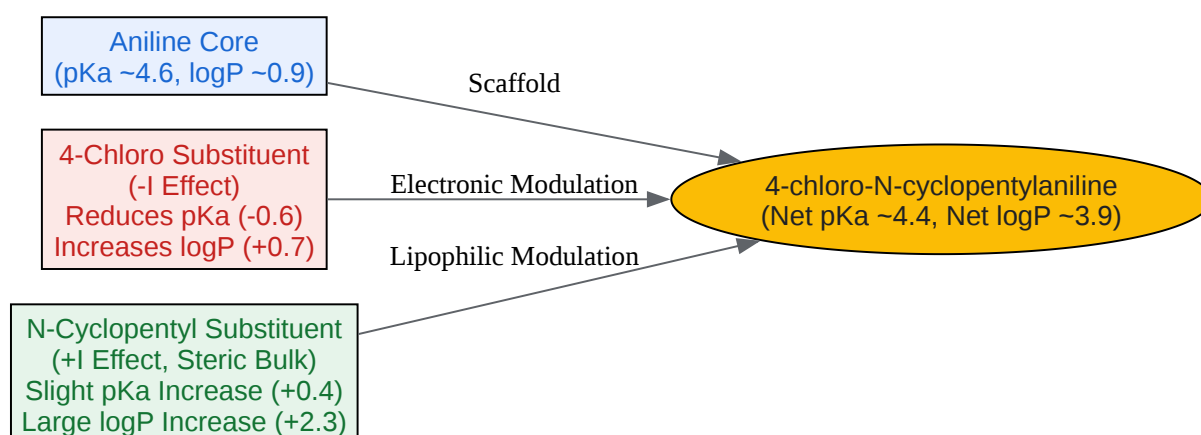
- pKa (Conjugate Acid): 4.5 ± 0.3 (Weak Base).[1]
- logP (Octanol/Water): 3.9 ± 0.2 (Highly Lipophilic).[1]
- ADME Implication: The compound is predicted to be highly permeable (Class II/IV BCS) but may exhibit solubility limitations in aqueous media at neutral pH.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5] [6][7][8][9]

Understanding the structure is prerequisite to interpreting the physicochemical data.[1] The molecule consists of a lipophilic cyclopentyl ring fused to the nitrogen of a 4-chloroaniline core. [1]

- IUPAC Name: **4-chloro-N-cyclopentylaniline**[1]
- Molecular Formula: $C_{11}H_{14}ClN$ [1]
- Molecular Weight: 195.69 g/mol [1]
- Core Scaffold: Aniline (Phenylamine)[1][2]
- Substituents:
 - Chlorine (C4 Position): Electron-withdrawing group (EWG) via induction (-I), weakly donating via resonance (+R).[1] Net effect is deactivation of the ring and reduction of nitrogen basicity.[1]
 - Cyclopentyl (N-Position): Bulky, aliphatic, electron-donating group (EDG) via induction (+I). [1] Increases lipophilicity significantly.[1]

Structural Logic Diagram



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Figure 1: Structural Component Analysis showing the additive effects of substituents on the core aniline scaffold.

Physicochemical Core: pKa (Ionization)[1]

The pKa value refers to the ionization of the conjugate acid (ammonium species).[1] For anilines, this value dictates the fraction of the drug that is ionized in the stomach (pH 1-2) versus the blood (pH 7.4).[1]

Derived Value & Rationale

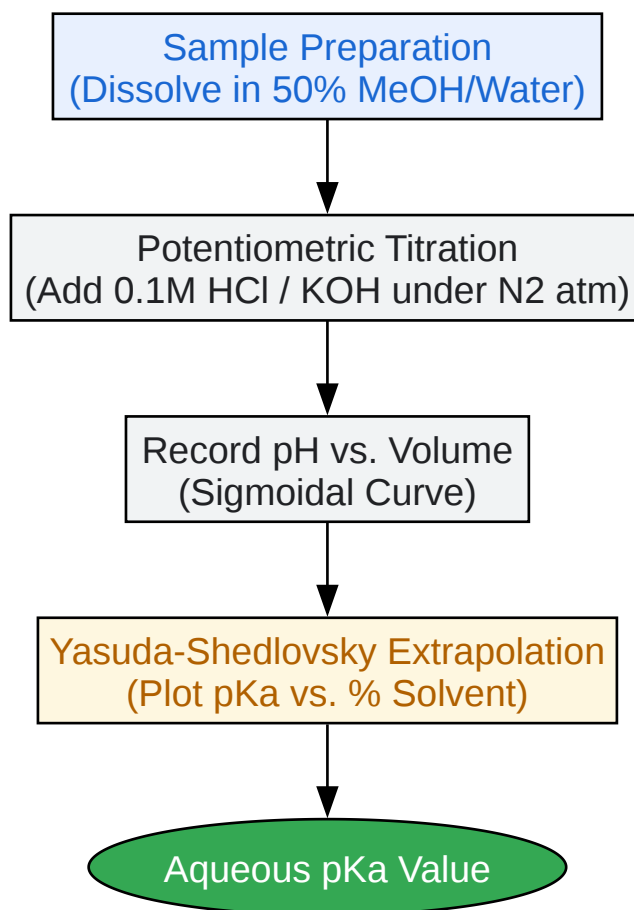
- Base Value: Aniline pKa = 4.6.[1]
- Electronic Effect (4-Cl): The chlorine atom at the para position exerts a strong inductive withdrawing effect, destabilizing the positively charged ammonium cation.[1] This typically lowers the pKa by approximately 0.6 units (4-chloroaniline pKa \approx 4.0).[1]
- Steric/Inductive Effect (N-Cyclopentyl): Alkyl groups are electron-donating, which stabilizes the cation, raising the pKa.[1] However, the steric bulk of the cyclopentyl ring hinders solvation of the ammonium ion, attenuating this increase.[1] N-alkylation typically adds 0.2–0.6 units.[1]
- Net Prediction: 4.0 (4-Cl-aniline) + 0.5 (N-alkyl shift) \approx 4.5.[1]

Experimental Protocol: Potentiometric Titration

For precise determination, potentiometric titration is the industry "Gold Standard" (GLpKa).[1]

Methodology:

- Preparation: Dissolve 1-2 mg of compound in a co-solvent system (e.g., Methanol/Water or Dioxane/Water) because the logP is high (low aqueous solubility).[1]
- Titrant: Titrate with 0.1 M HCl (to protonate) and then back-titrate with 0.1 M KOH.
- Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% organic solvent.[1]



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Figure 2: Potentiometric Titration Workflow for Lipophilic Bases.[1]

Physicochemical Core: logP (Lipophilicity)[1]

The logP represents the partition coefficient between 1-octanol and water for the neutral species.[1] It is the primary predictor of membrane permeability and non-specific binding.[1]

Derived Value & Rationale

- Base Value: Aniline logP = 0.90.[1]
- Fragment 1 (4-Cl): The chloro group is highly lipophilic.[1] Hansch constant $\pi \approx +0.71$.[1]
- Fragment 2 (N-Cyclopentyl): The cyclopentyl ring (C₅H₉) is a significant hydrophobic moiety. [1] Based on N-cyclopentylaniline data (XLogP3 \approx 3.2), the cyclopentyl group adds approximately +2.3 log units relative to the unsubstituted amine.[1]

- Net Prediction: 0.9 (Base) + 0.71 (Cl) + 2.3 (Cyclopentyl) \approx 3.91.[1]

Experimental Protocol: HPLC Method (OECD 117)

Due to the high predicted logP (>3.0), the traditional Shake-Flask method (OECD 107) may suffer from emulsion formation or detection limits.[1] The HPLC retention time method is preferred for high-throughput screening.[1]

Methodology:

- Column: C18 Reverse-Phase column (stationary phase acts as octanol equivalent).[1]
- Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.5 to ensure neutral species).
- Calibration: Run a set of reference standards with known logP values (e.g., Toluene, Naphthalene, Phenanthrene).[1]
- Calculation: Correlate the capacity factor (

) of the analyte to the calibration curve:

[1]

ADME & Biological Implications

The integration of pKa (4.[1][3]5) and logP (3.[1][4]9) allows us to predict the Biopharmaceutics Classification System (BCS) profile.[1]

Parameter	Value	Physiological State (pH 7.4)	Implication
Ionization	pKa ~ 4.5	>99.9% Neutral	High passive diffusion potential.[1] The compound will not be ionized in blood or tissues.[1]
Lipophilicity	logP ~ 3.9	High	Excellent membrane permeability (Blood-Brain Barrier penetration likely).[1] High risk of metabolic clearance (CYP450) and plasma protein binding (>95%).[1]
Solubility	Low	Poor	Likely the rate-limiting step in absorption.[1] Formulation strategies (e.g., lipid-based delivery) may be required.[1]

Summary Table: Predicted vs. Reference Data

Compound	Structure	pKa (Base)	logP	Source
Aniline	Ph-NH ₂	4.6	0.9	Experimental [1]
4-Chloroaniline	4-Cl-Ph-NH ₂	4.0	1.8	Experimental [2]
N-Cyclopentylaniline	Ph-NH-Cp	~5.0 (Est)	3.2	Computed [3]
4-Cl-N-cyclopentylaniline	Target	4.5 (Est)	3.9 (Est)	Predicted

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